4-(3-Methylphenyl)-2-[4-(methylthio)phenyl]-5-(4-pyridyl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methylphenyl)-2-[4-(methylthio)phenyl]-5-(4-pyridyl)-1,3-thiazole is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by its unique structure, which includes a pyridyl group, a thiazole ring, and substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylphenyl)-2-[4-(methylthio)phenyl]-5-(4-pyridyl)-1,3-thiazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions:
Coupling Reactions: The pyridyl group can be introduced via a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid with a halogenated pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylphenyl)-2-[4-(methylthio)phenyl]-5-(4-pyridyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
4-(3-Methylphenyl)-2-[4-(methylthio)phenyl]-5-(4-pyridyl)-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 4-(3-Methylphenyl)-2-[4-(methylthio)phenyl]-5-(4-pyridyl)-1,3-thiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it could inhibit kinases involved in cancer cell proliferation or modulate receptors involved in inflammatory responses. The exact pathways and targets depend on the specific application and require further research for detailed elucidation.
Comparison with Similar Compounds
Similar Compounds
4-(3-Methylphenyl)-2-[4-(methylthio)phenyl]-1,3-thiazole: Lacks the pyridyl group, which may affect its biological activity and material properties.
2-[4-(Methylthio)phenyl]-5-(4-pyridyl)-1,3-thiazole: Lacks the 3-methylphenyl group, which may influence its reactivity and applications.
Uniqueness
4-(3-Methylphenyl)-2-[4-(methylthio)phenyl]-5-(4-pyridyl)-1,3-thiazole is unique due to its combination of functional groups, which confer distinct chemical and physical properties. The presence of the pyridyl group enhances its potential for coordination chemistry, while the thiazole ring contributes to its stability and electronic properties.
Properties
CAS No. |
325769-02-6 |
---|---|
Molecular Formula |
C22H18N2S2 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
4-(3-methylphenyl)-2-(4-methylsulfanylphenyl)-5-pyridin-4-yl-1,3-thiazole |
InChI |
InChI=1S/C22H18N2S2/c1-15-4-3-5-18(14-15)20-21(16-10-12-23-13-11-16)26-22(24-20)17-6-8-19(25-2)9-7-17/h3-14H,1-2H3 |
InChI Key |
OXUPNDZRXPMWPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(SC(=N2)C3=CC=C(C=C3)SC)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.